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molecular formula C6H4BrN3 B1290378 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1290378
M. Wt: 198.02 g/mol
InChI Key: JDEILNJRIPGRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637505B2

Procedure details

A solution of (4-bromo-pyridin-2-yl)-hydrazine (0.50 g) in formic acid (0.50 mL) is stirred at reflux temperature overnight. After cooling to room temperature, the solution was concentrated under reduced pressure. Water was added to the residue and the resulting mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH2:9])[CH:3]=1.[CH:10](O)=O>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:10]=[N:9][N:8]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)NN
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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